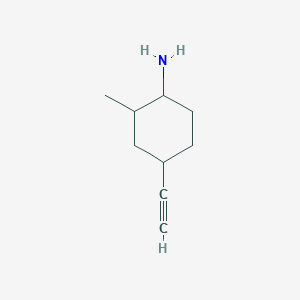
4-Ethynyl-2-methylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2-methylcyclohexan-1-amine is an organic compound with a unique structure that includes an ethynyl group and a methyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-methylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by the introduction of an ethynyl group. One common method is the reaction of cyclohexanone with methylmagnesium bromide to form 2-methylcyclohexanol, which is then dehydrated to produce 2-methylcyclohexene. The ethynyl group is introduced through a reaction with an ethynylating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This includes the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
4-Ethynyl-2-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
- 2-Methylcyclohexan-1-amine
- 4-Methylcyclohexan-1-amine
- Cyclohexanamine derivatives
Comparison: 4-Ethynyl-2-methylcyclohexan-1-amine is unique due to the presence of both an ethynyl group and a methyl group on the cyclohexane ring. This combination imparts distinct chemical properties, making it more reactive in certain reactions compared to its analogs. The ethynyl group, in particular, provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
4-ethynyl-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C9H15N/c1-3-8-4-5-9(10)7(2)6-8/h1,7-9H,4-6,10H2,2H3 |
InChI Key |
PCALADZAWUNGBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1N)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


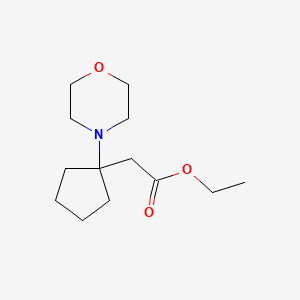
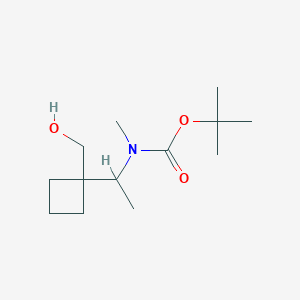
![2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13339451.png)
![3-Bromo-2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13339457.png)
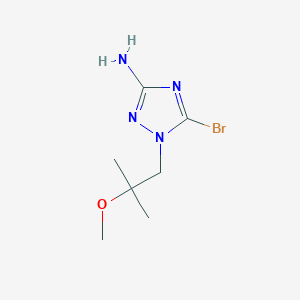
![1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one](/img/structure/B13339472.png)
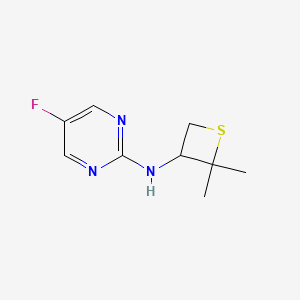
![3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13339485.png)
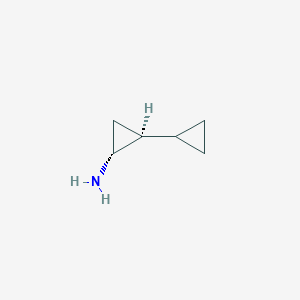
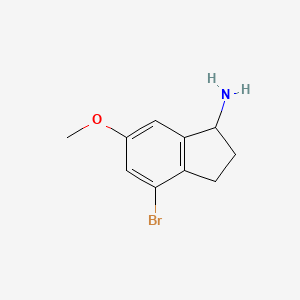

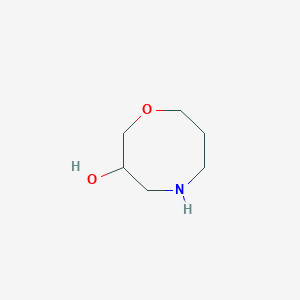

![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13339537.png)
